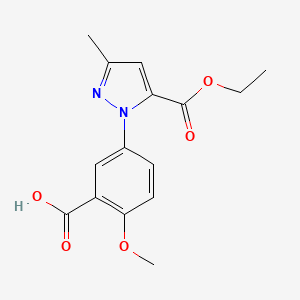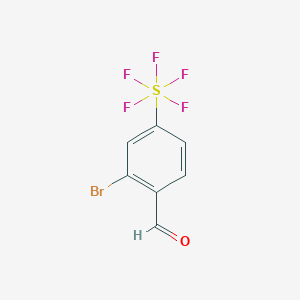
Cis-benzyl tert-butyl ((1R,3S)-1-methylcyclohexane-1,3-diyl)dicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-benzyl tert-butyl ((1R,3S)-1-methylcyclohexane-1,3-diyl)dicarbamate is a complex organic compound with the molecular formula C19H28N2O4. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with benzyl and tert-butyl groups, as well as dicarbamate functionalities. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-benzyl tert-butyl ((1R,3S)-1-methylcyclohexane-1,3-diyl)dicarbamate typically involves multiple steps. One common method includes the reaction of benzylamine with tert-butyl chloroformate to form benzyl tert-butyl carbamate. This intermediate is then reacted with (1R,3S)-1-methylcyclohexane-1,3-diol under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent product quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Cis-benzyl tert-butyl ((1R,3S)-1-methylcyclohexane-1,3-diyl)dicarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of carbamate groups to amines.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl or tert-butyl groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl tert-butyl ((1R,3S)-1-methylcyclohexane-1,3-diyl)dicarboxylate, while reduction could produce benzyl tert-butyl ((1R,3S)-1-methylcyclohexane-1,3-diyl)diamine.
Wissenschaftliche Forschungsanwendungen
Cis-benzyl tert-butyl ((1R,3S)-1-methylcyclohexane-1,3-diyl)dicarbamate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as drug development for specific diseases, often involves this compound.
Industry: It is employed in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of cis-benzyl tert-butyl ((1R,3S)-1-methylcyclohexane-1,3-diyl)dicarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme catalysis or modulation of receptor signaling, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl tert-butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate
- Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate
Uniqueness
Cis-benzyl tert-butyl ((1R,3S)-1-methylcyclohexane-1,3-diyl)dicarbamate is unique due to its specific stereochemistry and the presence of both benzyl and tert-butyl groups. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C20H29N2O4- |
|---|---|
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
N-[(1S,2R,3R)-2-tert-butyl-3-methyl-3-(phenylmethoxycarbonylamino)cyclohexyl]carbamate |
InChI |
InChI=1S/C20H30N2O4/c1-19(2,3)16-15(21-17(23)24)11-8-12-20(16,4)22-18(25)26-13-14-9-6-5-7-10-14/h5-7,9-10,15-16,21H,8,11-13H2,1-4H3,(H,22,25)(H,23,24)/p-1/t15-,16-,20+/m0/s1 |
InChI-Schlüssel |
SUIKRCKJMVKMIF-TWOQFEAHSA-M |
Isomerische SMILES |
C[C@]1(CCC[C@@H]([C@H]1C(C)(C)C)NC(=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC1(CCCC(C1C(C)(C)C)NC(=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


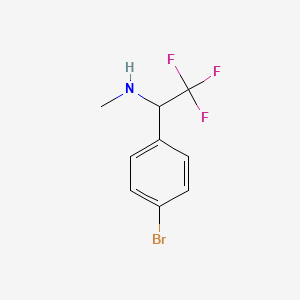

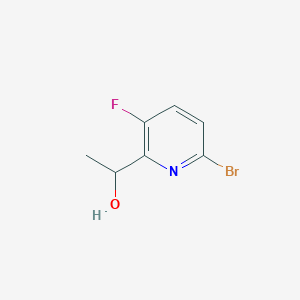
![rel-tert-Butyl ((1R,3s,5S,8r)-8-aminobicyclo[3.2.1]octan-3-yl)carbamate hydrochloride](/img/structure/B12851775.png)
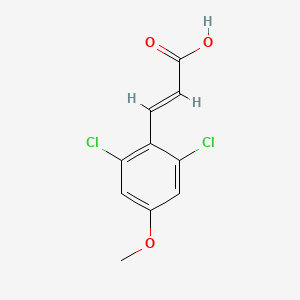
![4-[(Difluoromethyl)thio]benzene-1,2-diamine](/img/structure/B12851788.png)
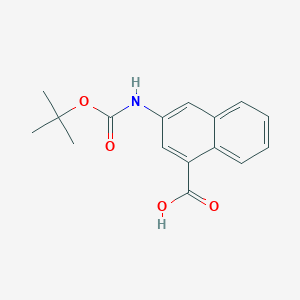
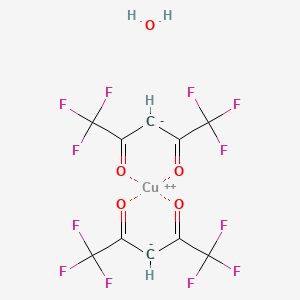
![Benzoic acid, 4-[2-oxo-2-[(phenylmethyl)thio]acetyl]-, methyl ester](/img/structure/B12851814.png)
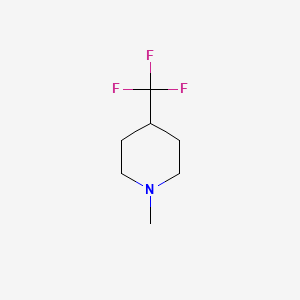
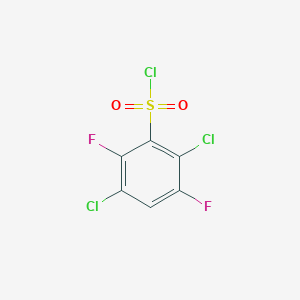
![5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12851827.png)
